molecular formula C20H20ClN3OS B2837951 1-(3-chlorophenyl)-3-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]thiourea CAS No. 862979-27-9

1-(3-chlorophenyl)-3-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]thiourea

Cat. No. B2837951
CAS RN: 862979-27-9
M. Wt: 385.91
InChI Key: ZDRQAGKXUOIVKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-chlorophenyl)-3-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]thiourea is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known as CDC25A inhibitor II and has been found to have inhibitory effects on the CDC25A protein, which plays a crucial role in cell cycle regulation. In

Scientific Research Applications

Synthesis and Biological Activities

Quinoline derivatives have been extensively studied for their diverse biological activities. A study by Rajanarendar et al. (2010) synthesized a series of quinoline-based compounds, which exhibited significant antibacterial, antifungal, and mosquito larvicidal activities (Rajanarendar et al., 2010). This suggests that quinoline derivatives, including the one you're interested in, could potentially be explored for their antimicrobial properties and as insecticidal agents.

Anticorrosive Properties

Corrosion inhibition is another research area where quinoline compounds have found application. Zarrouk et al. (2014) conducted a study on quinoxalines, a class closely related to quinolines, demonstrating their efficiency as corrosion inhibitors for copper in acidic media (Zarrouk et al., 2014). This implies that the specific quinoline compound you mentioned may also have potential as a corrosion inhibitor in various industrial applications.

Electronic and Optical Properties

Quinoline derivatives have also been explored for their electronic and optical properties , making them candidates for photovoltaic and photoconductive applications. Zeyada et al. (2016) investigated the photovoltaic properties of quinoline derivatives, highlighting their potential in organic–inorganic photodiode fabrication (Zeyada et al., 2016). This indicates that the compound might be of interest for developing new materials in solar energy conversion and optoelectronics.

Molecular Docking and Antioxidant Studies

Finally, the chemical structure of quinoline compounds makes them suitable for molecular docking studies, potentially leading to the discovery of new drugs. Kalaiyarasi et al. (2019) synthesized acylthiourea derivatives of quinoline and assessed their antioxidant activity and docking studies for anti-inflammatory, antimalarial, and anti-tuberculosis activities (Kalaiyarasi et al., 2019). This suggests that the specific compound you're interested in could be researched further for its potential in drug development and as an antioxidant.

properties

IUPAC Name

1-(3-chlorophenyl)-3-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3OS/c1-12-6-7-13(2)18-17(12)10-14(19(25)24-18)8-9-22-20(26)23-16-5-3-4-15(21)11-16/h3-7,10-11H,8-9H2,1-2H3,(H,24,25)(H2,22,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDRQAGKXUOIVKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(C(=O)NC2=C(C=C1)C)CCNC(=S)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-chlorophenyl)-3-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]thiourea

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